Hexahydrofuro[3,2-b]furan-3,6-diamine Hexahydrofuro[3,2-b]furan-3,6-diamine
Brand Name: Vulcanchem
CAS No.: 125335-70-8
VCID: VC20850730
InChI: InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
SMILES: C1C(C2C(O1)C(CO2)N)N
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

Hexahydrofuro[3,2-b]furan-3,6-diamine

CAS No.: 125335-70-8

Cat. No.: VC20850730

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Hexahydrofuro[3,2-b]furan-3,6-diamine - 125335-70-8

Specification

CAS No. 125335-70-8
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
Standard InChI InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
Standard InChI Key XHQWSUCHPAVLNQ-UHFFFAOYSA-N
SMILES C1C(C2C(O1)C(CO2)N)N
Canonical SMILES C1C(C2C(O1)C(CO2)N)N

Introduction

Hexahydrofuro[3,2-b]furan-3,6-diamine is a complex organic compound with the molecular formula C₆H₁₂N₂O₂. It is also known as 2,5-diamino-1,4:3,6-dianhydro-2,5-dideoxyhexitol and has been identified by its CAS number as 125335-70-8 among others . This compound features a unique bicyclic structure consisting of two fused rings (a furofuran backbone) with two amine functional groups attached at positions 3 and 6.

Structural Information

The structural details of hexahydrofuro[3,2-b]furan-3,6-diamine are crucial for understanding its properties and applications:

Structural IdentifierValue
Molecular FormulaC₆H₁₂N₂O₂
SMILESC1C(C2C(O1)C(CO2)N)N
InChIInChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
InChIKeyXHQWSUCHPAVLNQ-UHFFFAOYSA-N

This structural information highlights the compound's complexity and potential for diverse chemical interactions.

Synthesis Methods

The synthesis of hexahydrofuro[3,2-b]furan derivatives often involves cyclization reactions using specific precursors under controlled conditions. For instance:

Method Example: One approach involves starting with diastereomerically pure intermediates like (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,2-b]furan derivatives to achieve the desired stereochemistry in the final product.

These methods allow chemists to tailor the synthesis process based on required stereochemical outcomes.

Chemical Reactions Analysis

Hexahydrofuro[3,2-b]furan derivatives can undergo various chemical transformations:

Oxidation

Using oxidizing agents such as hydrogen peroxide or potassium permanganate can lead to products like ketones or carboxylic acids.

Reduction

Reduction reactions using sodium borohydride or lithium aluminum hydride are feasible.

Substitution

Amine groups can be replaced by other functional groups through nucleophilic substitution reactions under appropriate conditions.

These reactions highlight the versatility of this compound in synthetic chemistry applications.

Scientific Research Applications

Hexahydrofuro[3,2-b]furan derivatives have several research applications across different fields:

Chemistry

They serve as building blocks for synthesizing more complex molecules due to their unique structure.

Biology

Their interaction with enzymes and involvement in metabolic pathways make them interesting subjects for biological studies.

Medicine

Research focuses on exploring their potential as pharmaceutical intermediates or active ingredients due to their biological activity profiles.

Industry

Used in producing specialty chemicals with tailored properties.

This broad applicability underscores their significance in modern scientific research.

Biological Activity

Recent studies have highlighted significant biological activities associated with hexahydrofurans:

Anticancer Properties:
In vitro experiments show cytotoxic effects against cancer cell lines such as MCF7 (breast), A549 (lung), and HCT116 (colon). The mechanism involves inducing apoptosis through caspase activation and modulating cell cycle progression [see Table below].

Antimicrobial Activity:
Effective against both Gram-positive and Gram-negative bacteria; preliminary findings suggest potential use in developing new antibiotics or combination therapies [Table below].

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